molecular formula C17H16F3NOS B2736824 (4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1396717-74-0

(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2736824
CAS No.: 1396717-74-0
M. Wt: 339.38
InChI Key: MOIWHSBAKIGZTP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

An expeditious synthetic approach was employed for the synthesis of 3-hydroxybenzo [b]thiophen-2-yl) (4- (trifluoromethyl)phenyl)methanone (3) via one pot procedure . After extensive synthetic efforts, many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/33) with different electronegative groups .

Scientific Research Applications

Structural and Theoretical Studies

  • A study by Karthik et al. (2021) synthesized a related compound and characterized it using spectroscopic techniques, X-ray diffraction, and density functional theory (DFT) calculations. The study revealed the compound's thermal properties and its stable structure at certain temperatures, providing insights into its potential applications in materials science (Karthik et al., 2021).

Enzyme Inhibitory Activity

  • Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study identified potent inhibitors, providing a basis for the development of new therapeutic agents for diseases related to enzyme dysfunction (Cetin et al., 2021).

Anticancer Activity

  • Inceler et al. (2013) synthesized a series of thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cell lines. The study highlighted the potential of these compounds as leads for developing new anticancer drugs (Inceler et al., 2013).

Antimicrobial Activity

  • Mallesha and Mohana (2014) synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and evaluated their in vitro antibacterial and antifungal activities. The study identified compounds with significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Docking and DFT Studies

  • Shahana and Yardily (2020) synthesized and characterized novel compounds incorporating thiophene and performed DFT and molecular docking studies. These studies provide insights into the compounds' antibacterial activity and their interaction with biological targets, offering a framework for designing new drugs (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-thiophen-2-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c18-17(19,20)14-4-1-3-13(11-14)16(22)21-8-6-12(7-9-21)15-5-2-10-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIWHSBAKIGZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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